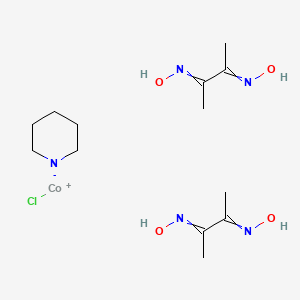![molecular formula C38H42O9 B8235313 (1,11-Diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl) benzoate](/img/structure/B8235313.png)
(1,11-Diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl) benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Euphorbiafactor L2 is a diterpenoid compound derived from the seeds of Euphorbia lathyris L., a plant traditionally used in herbal medicine. This compound has gained attention for its potential therapeutic effects, particularly its anti-inflammatory and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of euphorbiafactor L2 involves several steps, starting from the extraction of Euphorbia lathyris L. seeds. The compound is isolated using chromatographic techniques, such as high-performance liquid chromatography (HPLC). The detailed synthetic routes and reaction conditions are not extensively documented in the literature, but the process typically involves the use of organic solvents and specific reaction conditions to ensure the purity and yield of the compound .
Industrial Production Methods
Industrial production of euphorbiafactor L2 is still in the research and development phase. The scalability of the extraction and purification process is a significant challenge, and efforts are ongoing to optimize the methods for large-scale production. The use of advanced chromatographic techniques and biotechnological approaches are being explored to enhance the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Euphorbiafactor L2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving euphorbiafactor L2 include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products
The major products formed from the reactions of euphorbiafactor L2 depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. These products are often studied for their enhanced biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Euphorbiafactor L2 is used as a model compound for studying diterpenoid synthesis and reactivity
Biology: The compound has shown significant anti-inflammatory effects, making it a valuable tool for studying inflammatory pathways and immune responses
Medicine: Euphorbiafactor L2 exhibits anticancer properties, particularly against lung carcinoma and breast cancer cells.
Industry: The compound’s potential therapeutic effects have led to its exploration in pharmaceutical formulations and natural product-based drug development
Mecanismo De Acción
Euphorbiafactor L2 exerts its effects through multiple molecular targets and pathways:
Comparación Con Compuestos Similares
Euphorbiafactor L2 is unique among diterpenoids due to its specific molecular structure and biological activities. Similar compounds include other diterpenoids derived from Euphorbia species, such as:
Euphorbiafactor L1: Another diterpenoid with anti-inflammatory properties, but with a different molecular structure and mechanism of action
Euphorbiafactor L3: Known for its anticancer effects, but less potent compared to euphorbiafactor L2
Euphorbiafactor L2 stands out due to its dual anti-inflammatory and anticancer activities, making it a promising candidate for further research and development in therapeutic applications .
Propiedades
IUPAC Name |
(1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42O9/c1-21-18-28-29(37(28,6)7)19-30(45-35(42)26-14-10-8-11-15-26)23(3)33(44-24(4)39)31-32(46-36(43)27-16-12-9-13-17-27)22(2)20-38(31,34(21)41)47-25(5)40/h8-18,22,28-33H,3,19-20H2,1-2,4-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRGWGGHJYMSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)C(CC4C(C4(C)C)C=C(C2=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

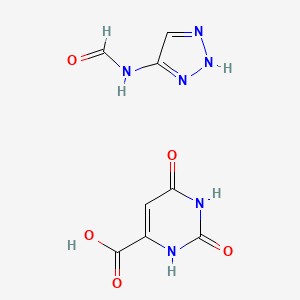
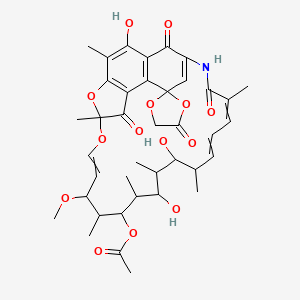
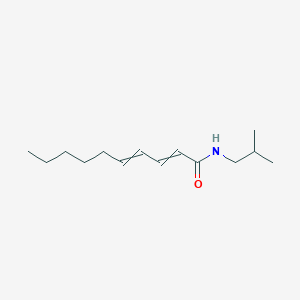
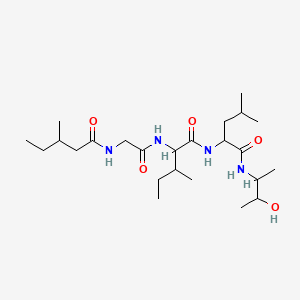
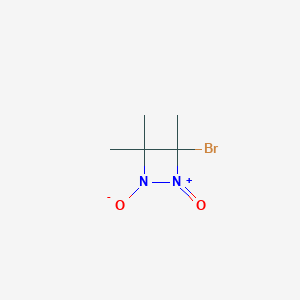
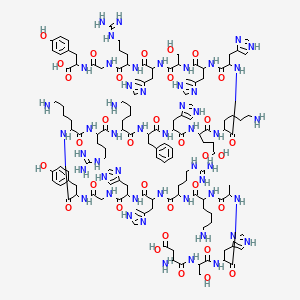
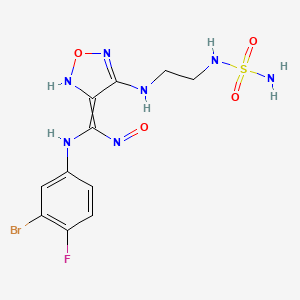
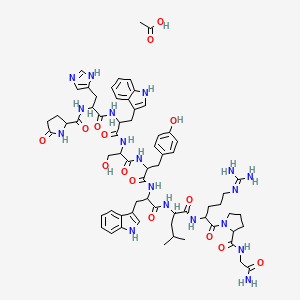
![4-Ethylidene-7-hydroxy-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B8235291.png)

![cyclo[DL-Leu-DL-N(Me)Val(3-OH)-DL-OxiIle-DL-N(Me)Val-DL-Phe-DL-N(Me)Phe-DL-Pro-DL-xiIle-DL-N(Me)Val]](/img/structure/B8235305.png)
![Butanamide, n-[(1s)-2-[[(7s)-6,7-dihydro-5-methyl-6-oxo-5h-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-2-hydroxy-3-methyl-, (2s)-](/img/structure/B8235311.png)

